Cas no 2089670-44-8 (methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate)

methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate
- EN300-1799159
- 2089670-44-8
-
- インチ: 1S/C10H13NO3/c1-6-3-4-7(5-8(6)12)9(11)10(13)14-2/h3-5,9,12H,11H2,1-2H3
- InChIKey: CZSZWBYXPZIGAC-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(C1C=CC(C)=C(C=1)O)N)=O
計算された属性
- せいみつぶんしりょう: 195.08954328g/mol
- どういたいしつりょう: 195.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1799159-0.5g |
methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate |
2089670-44-8 | 0.5g |
$1262.0 | 2023-09-19 | ||
Enamine | EN300-1799159-0.05g |
methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate |
2089670-44-8 | 0.05g |
$1104.0 | 2023-09-19 | ||
Enamine | EN300-1799159-10g |
methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate |
2089670-44-8 | 10g |
$5652.0 | 2023-09-19 | ||
Enamine | EN300-1799159-5g |
methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate |
2089670-44-8 | 5g |
$3812.0 | 2023-09-19 | ||
Enamine | EN300-1799159-1g |
methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate |
2089670-44-8 | 1g |
$1315.0 | 2023-09-19 | ||
Enamine | EN300-1799159-0.1g |
methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate |
2089670-44-8 | 0.1g |
$1157.0 | 2023-09-19 | ||
Enamine | EN300-1799159-0.25g |
methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate |
2089670-44-8 | 0.25g |
$1209.0 | 2023-09-19 | ||
Enamine | EN300-1799159-5.0g |
methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate |
2089670-44-8 | 5g |
$3812.0 | 2023-06-03 | ||
Enamine | EN300-1799159-10.0g |
methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate |
2089670-44-8 | 10g |
$5652.0 | 2023-06-03 | ||
Enamine | EN300-1799159-2.5g |
methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate |
2089670-44-8 | 2.5g |
$2576.0 | 2023-09-19 |
methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetateに関する追加情報
Methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate (CAS No. 2089670-44-8): A Comprehensive Overview
Methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate, identified by its CAS number 2089670-44-8, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug development and molecular research. The presence of both amino and hydroxyl functional groups, along with a methyl-substituted phenyl ring, makes it a versatile molecule for various chemical modifications and biological interactions.
The methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate molecule exhibits a complex interplay of electronic and steric effects due to its aromatic and acetic acid derivatives. These properties make it an attractive candidate for further investigation in the synthesis of novel bioactive molecules. Recent studies have highlighted its role in the development of potential therapeutic agents, particularly in the context of inflammatory diseases and metabolic disorders.
In the realm of drug discovery, the compound's structural motif is reminiscent of several known pharmacophores that interact with biological targets such as enzymes and receptors. The hydroxyl group on the phenyl ring can participate in hydrogen bonding, while the amino group offers opportunities for salt formation and coordination with metal ions. These features are crucial for designing molecules with enhanced binding affinity and selectivity.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate with various biological targets. Molecular docking studies suggest that this compound may interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Such interactions could lead to the development of new anti-inflammatory agents with reduced side effects compared to existing therapies.
The synthesis of methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate involves multi-step organic reactions, including condensation, reduction, and esterification processes. The precise control over reaction conditions is essential to achieve high yields and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize the synthetic route. These methods not only improve efficiency but also minimize waste generation, aligning with green chemistry principles.
Beyond its pharmaceutical applications, the compound has shown promise in material science research. Its ability to form stable complexes with metal ions makes it a potential candidate for developing novel materials with applications in catalysis and sensors. The incorporation of functional groups into polymers or nanoparticles could lead to innovative materials with tailored properties.
The biological activity of methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate has been explored through in vitro experiments. Preliminary data indicate that it may possess antioxidant properties, which are crucial for combating oxidative stress associated with various diseases. Additionally, its interaction with cellular receptors could modulate signaling pathways involved in cell growth and differentiation. These findings warrant further investigation into its potential as a lead compound for drug development.
In conclusion, methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate (CAS No. 2089670-44-8) is a multifaceted compound with significant potential in pharmaceuticals and material science. Its unique structural features and functional groups make it an attractive candidate for further research. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in advancing therapeutic strategies and developing innovative materials.
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